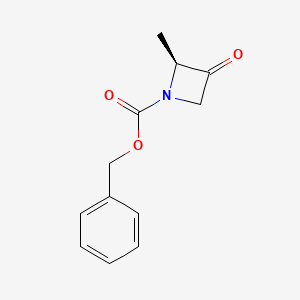

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. Paper describes a method for preparing methyl 1-benzoylaziridine-2-carboxylates, which are structurally related to benzyl azetidine carboxylates. The method involves the formation of a lithium dianion from α-alkyl β-amino acids and subsequent reaction with iodine. This could potentially be adapted for the synthesis of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by a four-membered ring that imparts a degree of strain and reactivity to the molecule. The stereochemistry, as indicated by the (2S) configuration in benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, is crucial for its biological activity and interaction with enzymes or receptors. The papers do not directly discuss the molecular structure of this specific compound, but the methodologies described could be used to infer potential reactivity and structural features.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, including ring expansion, ring opening, and cyclization, depending on the substituents and reaction conditions. Paper discusses the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates, which involves ring-opening reactions. This suggests that benzyl azetidine carboxylates could also be amenable to similar transformations, potentially leading to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives like benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate would be influenced by the presence of the azetidine ring, the benzyl group, and the carboxylate moiety. These groups can affect the compound's solubility, boiling point, melting point, and stability. The papers provided do not offer specific data on these properties for the compound , but the synthesis methods and reactions described provide a foundation for predicting such properties.

Scientific Research Applications

Enzyme Inhibition

Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate derivatives have been synthesized and evaluated as enzyme inhibitors. For instance, N-alkyl and N-acyl substituted 4-oxoazetidine-2-carboxylates have shown effectiveness in inhibiting proteases like porcine pancreatic elastase (PPE) and papain. These compounds are obtained through the alkylation or acylation of benzyl (S)-4-oxoazetidine-2-carboxylate and have been proven to inhibit PPE reversibly with micromolar range KI values and inactivate papain irreversibly (Achilles, Schneider, Schirmeister, & Otto, 2000).

Pseudopeptide Foldamers

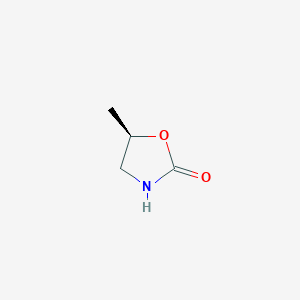

The compound has also been utilized in the construction of pseudopeptide foldamers. A study on the homo-oligomers of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate demonstrated their potential in forming poly(L-Pro)n II-like helical conformations stabilized by intramolecular hydrogen bonds, indicating its use as a robust template for a variety of applications (Tomasini et al., 2003).

Synthesis of Benzodiazepine Derivatives

Another application includes the synthesis of novel 1,4-benzodiazepine derivatives through a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates. This strategy, based on N-benzylation and highly regioselective ring-opening reaction followed by intramolecular nucleophilic displacement, is valuable in synthetic and medicinal chemistry due to the easy availability of starting materials and functionalized 1,4-benzodiazepine scaffold ready for further chemical manipulations (Wang et al., 2008).

Base-Induced Rearrangements

The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts has been studied for obtaining α-arylazetidine-2-carboxylic acid esters. This approach provides unique synthetic access to α-aryl amino acid derivatives, showcasing the utility of benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate derivatives in creating complex molecules with high enantiomeric excess (Tayama, Watanabe, & Sotome, 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHQEYLUECOUMU-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)